1-(3-Carboxypropylcarbamoyl)-5-fluorouracil

Overview

Description

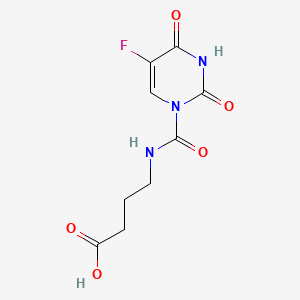

“1-(3-Carboxypropylcarbamoyl)-5-fluorouracil” is a fluorinated uracil derivative with a carboxypropylcarbamoyl group attached. Fluorinated uracil derivatives are often used in cancer treatment due to their ability to interfere with the synthesis of DNA and RNA . The carboxypropylcarbamoyl group could potentially alter the drug’s properties, such as its solubility, stability, or how it interacts with biological systems .

Molecular Structure Analysis

The molecular structure of this compound would include a uracil ring, which is a type of pyrimidine, substituted with a fluorine atom and a carboxypropylcarbamoyl group . The presence of these functional groups could have significant effects on the compound’s physical and chemical properties, as well as its biological activity .

Scientific Research Applications

Synthesis and Antitumor Activity

5-Fluorouracil Derivatives Synthesis : The synthesis of 1-carbamoyl-5-fluorouracil derivatives, including 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil, has been modified to alter toxicity and tumor affinity. Carbamoylation methods, involving the reaction with isocyanate or carbamoyl chloride, have been studied. These compounds exhibit antitumor activity, with some derivatives showing promising results in oral administration for antitumor therapy (Ozaki et al., 1977).

Hydrolysis Kinetics and Biological Media : Studies on the hydrolysis kinetics of 1-carbamoyl-5-fluorouracil derivatives in aqueous solutions and biological media revealed that these compounds quantitatively yield 5-fluorouracil. Their decomposition rates, lipophilicity, and water solubility have been evaluated to understand their behavior in biological systems (Buur & Bundgaard, 1985).

Antitumor Activity in Cell Lines : Research on carmofur, a derivative of 5-fluorouracil including 1-hexylcarbamoyl-5-fluorouracil, has demonstrated significant cytotoxic effects on breast cancer cell lines. Carmofur's structure, containing 5-fluorouracil and hexylcarbamoyl substituent, aids in penetrating cells and exhibits potential for cancer treatment (Kutlu et al., 2018).

Intradermal Drug Targeting System : A study involving lipolyl ester of 1-carboxypropylcarbamoyl-5-fluorouracil (LE-CPCFU) showed enhanced dermal delivery of 5-fluorouracil. This system could potentially reduce the systemic toxicity of 5-fluorouracil by concentrating the drug locally in the skin and minimizing systemic concentration (Chikhale, Márványos & Bodor, 1994).

Pharmacology and Metabolism

Clinical Pharmacology and Metabolism : The pharmacokinetics of 5-fluorouracil and its derivatives, including metabolic pathways and mechanisms of action, have been extensively studied. Understanding the metabolism and action of these compounds is crucial for improving therapeutic efficacy and reducing toxicity (Diasio & Harris, 1989).

Metabolic Fate in Rats : A study on the metabolic fate of 1-hexylcarbamoyl-5-fluorouracil in rats compared to 5-fluorouracil showed differences in excretion and tissue distribution. This research helps in understanding the drug's behavior in living organisms, which is vital for its effective use in cancer therapy (Kobari et al., 1978).

Mechanism of Action

Safety and Hazards

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, studies could investigate its potential use as a therapeutic agent, its pharmacokinetics and pharmacodynamics, and its toxicity . Additionally, research could explore methods to optimize its synthesis and improve its properties .

Properties

IUPAC Name |

4-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3O5/c10-5-4-13(9(18)12-7(5)16)8(17)11-3-1-2-6(14)15/h4H,1-3H2,(H,11,17)(H,14,15)(H,12,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZFBVWHAXOYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C(=O)NCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219768 | |

| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69519-16-0 | |

| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069519160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Carboxypropylcarbamoyl)-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

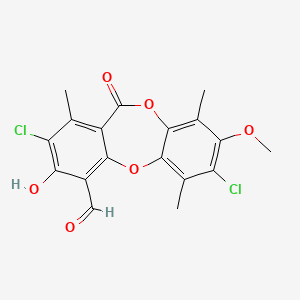

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)